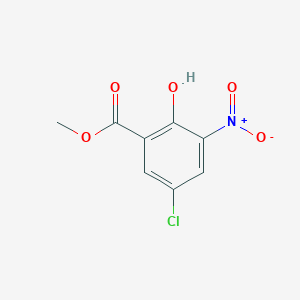
2-氟-6-羟基苯甲酸
描述
科学研究应用
2-Fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
It is known that similar compounds can have a significant impact on various biological targets .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other benzoic acid derivatives .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.42, which may influence its distribution and bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-hydroxybenzoic acid . .
生化分析
Biochemical Properties
2-Fluoro-6-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as 5-lipoxygenase, where it acts as an inhibitor . This interaction is crucial as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme by 2-Fluoro-6-hydroxybenzoic acid can potentially reduce inflammatory responses .
Cellular Effects
The effects of 2-Fluoro-6-hydroxybenzoic acid on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with 5-lipoxygenase can lead to altered gene expression related to inflammatory responses . Additionally, 2-Fluoro-6-hydroxybenzoic acid has been shown to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Fluoro-6-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of 5-lipoxygenase, inhibiting its activity and thereby reducing the production of leukotrienes . This inhibition is achieved through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-hydroxybenzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammatory responses .
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5-lipoxygenase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Fluoro-6-hydroxybenzoic acid is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, which are involved in the oxidative metabolism of various substrates . This interaction can affect metabolic flux and alter the levels of specific metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2-Fluoro-6-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-Fluoro-6-hydroxybenzoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for the compound’s ability to modulate cellular processes effectively .
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of salicylic acid. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2-fluoro-6-hydroxybenzoic acid may involve large-scale fluorination reactions using optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently .
化学反应分析
Types of Reactions: 2-Fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-fluoro-6-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to form 2-fluoro-6-hydroxybenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Fluoro-6-carboxybenzoic acid.
Reduction: 2-Fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
2-Fluorobenzoic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
6-Fluorosalicylic acid: Another name for 2-fluoro-6-hydroxybenzoic acid.
2,6-Difluorobenzoic acid: Contains two fluorine atoms, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-6-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-fluoro-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKGWWLVKXZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343035 | |
| Record name | 2-Fluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67531-86-6 | |
| Record name | 2-Fluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-6-HYDROXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the synthesis of various substituted benzoic acids. Why is the regiocontrolled synthesis of these compounds, like 2-Fluoro-6-hydroxybenzoic acid, important for drug discovery?
A1: Regiocontrolled synthesis, meaning the ability to specifically place substituents like fluorine and hydroxyl groups at desired positions on the aromatic ring, is crucial in drug discovery for several reasons:
- Structure-Activity Relationship (SAR): Even small changes in the position of substituents can dramatically alter a molecule's biological activity, potency, and selectivity. [] Having access to all possible isomers allows researchers to systematically explore these relationships and optimize drug candidates.
- Physicochemical Properties: Substituent position can influence crucial properties like acidity, lipophilicity (how well a compound dissolves in fats), and metabolic stability. [] This directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- Biological Interactions: The precise arrangement of functional groups dictates how a molecule interacts with its biological target, influencing binding affinity and selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















